
rac-1-Stearoyl-3-chloropropanediol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-1-Stearoyl-3-chloropropanediol-d5”, also known as “Octadecanoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester”, is a biochemical reagent . It is a stable isotope labelled compound with a molecular formula of C21H36D5ClO3 and a molecular weight of 382.03 . It is categorized under Fatty acyls and Lipids .
Molecular Structure Analysis
The molecular structure of “rac-1-Stearoyl-3-chloropropanediol-d5” is defined by its molecular formula, C21H36D5ClO3 . Unfortunately, the specific structural diagram is not provided in the search results.Physical And Chemical Properties Analysis
“rac-1-Stearoyl-3-chloropropanediol-d5” has a molecular weight of 382.03 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Methodologies in Food Safety and Quality
- Gas Chromatography-Mass Spectrometry (GC-MS) for Food Contaminants : Research highlighted the use of GC coupled with MS for quantifying fatty acid esters of 2-Chloro-1,3-propandiol, 3-Chloro-1,2-propanediol, and glycidol in oil, utilizing internal standards like 3-MCPD-ester-d5 and rac-1,2-bis-palmitoyl-3-chloropropanediol-d5, indicating the compound's relevance in ensuring food safety and quality (Le Thanh et al., 2019).
- High-Performance Liquid Chromatography (HPLC) for Oil Samples : A novel HPLC method was developed for measuring 3-chloropropane-1,2-diol fatty acid esters in oil samples, with rac-1-Stearoyl-3-chloropropanediol-d5 being used as a reference standard, highlighting its utility in the precise quantification of these compounds (Hongru et al., 2014).
Food Product Analysis
- Isotope Dilution GC–MS for Chloropropanols in Food Products : The study presented a method for determining 3-monochloropropanediol and 1,3-dichloropropanol in food products, using deuterated internal standards, which underscores the compound's role in accurate and sensitive food product analysis (Abu-El-Haj et al., 2007).
- LC-MS/MS for Acrylamide in Processed Foods : The improved LC-MS/MS method for acrylamide determination in processed foods used d5-3-chloropropanediol as a recovery standard, illustrating the compound's relevance in enhancing the quality of food safety analyses (Kim et al., 2007).
Environmental and Chemical Analysis
- Determination of Chloropropanols in Paperboard Food Packaging : The compound's utility was demonstrated in the development of an improved method for determining chloropropanols in paper-type food packaging, where it was used as an internal standard, reflecting its significance in environmental safety and compliance (Mezouari et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of rac-1-Stearoyl-3-chloropropanediol-d5 can be achieved through a multi-step process involving the protection of functional groups, selective chlorination, and deprotection of the protected groups.", "Starting Materials": [ "Stearic acid", "3-chloropropanediol-d5", "N,N-Dimethylformamide (DMF)", "Thionyl chloride (SOCl2)", "Triethylamine (TEA)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium sulfate (Na2SO4)", "Petroleum ether" ], "Reaction": [ "Protection of stearic acid carboxylic acid group with dimethylformamide dimethyl acetal (DDA) in the presence of catalytic p-toluenesulfonic acid (PTSA) in DCM.", "Reaction of the protected stearic acid with thionyl chloride (SOCl2) and triethylamine (TEA) in DCM to form the corresponding acid chloride.", "Reaction of the acid chloride with 3-chloropropanediol-d5 in the presence of diisopropylethylamine (DIPEA) in DMF to form the protected rac-1-Stearoyl-3-chloropropanediol-d5.", "Deprotection of the DDA group using methanol and sodium bicarbonate (NaHCO3) in DCM to obtain rac-1-Stearoyl-3-chloropropanediol-d5.", "Purification of the crude product by washing with water, drying with sodium sulfate (Na2SO4), and recrystallization from petroleum ether." ] } | |
CAS-Nummer |
1795785-84-0 |
Produktname |
rac-1-Stearoyl-3-chloropropanediol-d5 |
Molekularformel |
C21H41ClO3 |
Molekulargewicht |
382.037 |
IUPAC-Name |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,23H,2-19H2,1H3/t20-/m1/s1/i18D2,19D2,20D |
InChI-Schlüssel |
FNBUARDMABVKGD-UFLVOREESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Synonyme |
Octadecanoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; Stearic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; 3-Chloro-1,2-propanediol-d5 1-Stearate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)

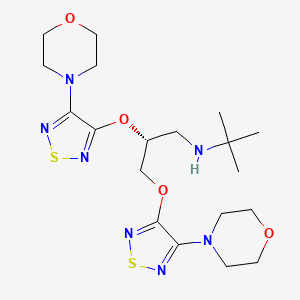
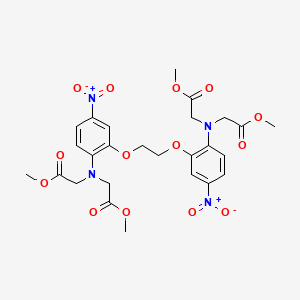
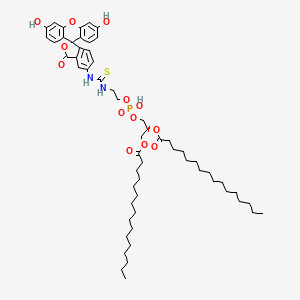
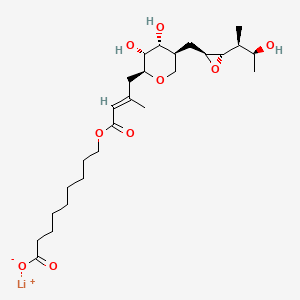
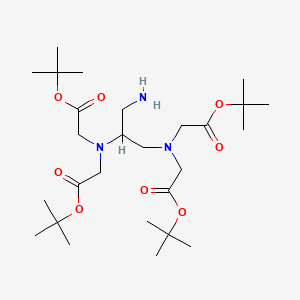
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)